2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid
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Overview
Description
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a phenyl group, which is further connected to a sulfonylacetic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-(Piperidine-1-carbonyl)phenylboronic acid, which is then subjected to Suzuki-Miyaura coupling with 4-bromophenylsulfonylacetic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester
- 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide
Comparison: While these compounds share structural similarities, 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid is unique due to the presence of the sulfonylacetic acid moiety. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
653588-61-5 |
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Molecular Formula |
C20H21NO5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C20H21NO5S/c22-19(23)14-27(25,26)18-10-8-16(9-11-18)15-4-6-17(7-5-15)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) |
InChI Key |
PKAWZIAHRPZEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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